molecular formula C16H12Cl2N4S B11994248 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11994248
M. Wt: 363.3 g/mol
InChI Key: UMGRSATZPFCQOP-DJKKODMXSA-N
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Description

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the dichlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4S/c1-10-2-4-11(5-3-10)15-20-21-16(23)22(15)19-9-12-6-7-13(17)8-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

UMGRSATZPFCQOP-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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